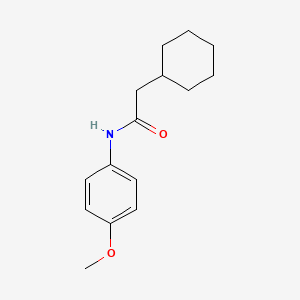

7-Bromo-1-methylindolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

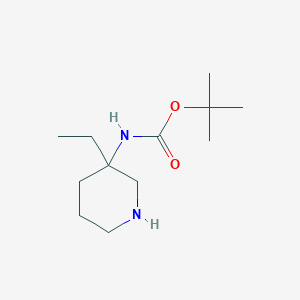

7-Bromo-1-methylindolin-2-one is an organic compound with the molecular formula C9H8BrNO . It has a molecular weight of 226.07 . The compound is solid at room temperature .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties were not available in the search results.Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Heterocyclic Derivatives : 1-Amino-2-methylindoline, a precursor in the synthesis of antihypertension drugs, can react with monochloramine, leading to the formation of 1-amino-2-methylindole and azo(2-methyl)indoline. These products have been characterized by various analytical methods, and a reaction mechanism involving the transient formation of an indolic aminonitrene is proposed (Peyrot et al., 2001).

Copper-Catalyzed Synthesis : A study demonstrated the Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones, involving the decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids, followed by heteroannulation (Gogoi et al., 2014).

Applications in Medicinal Chemistry

Acetylcholinesterase Inhibitors : A series of 3-aryl-6-(bromoarylmethyl)-7H-thiazolo[3,2-b]-1,2,4-triazin-7-one derivatives were synthesized and evaluated as novel acetylcholinesterase inhibitors. The study indicated the significance of bromine atoms and hydroxyl groups in enhancing the inhibitory activity (Xu et al., 2012).

Antibacterial Agents : Research on 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids revealed their potential as antibacterial agents, with excellent Gram-positive activity and significant Gram-negative activity. The study also focused on the synthesis of these compounds and their toxicity evaluation (Hayashi et al., 2002).

Photoreactive Compounds

- Photoremovable Protecting Groups : 8-Bromo-7-hydroxyquinoline (BHQ) was studied as a photoremovable protecting group for physiological use, demonstrating efficient photolysis and potential applications in controlling biological functions with light (Zhu et al., 2006).

Polymer Chemistry

- Modification of Polybutadiene : Brominated 1,2-PB was used as a macroinitiator for polymerization, leading to the formation of water-soluble brush polymers and polyelectrolyte copolymers with applications in stabilizing heterophase polymerization and ionic conduction (Yuan et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Mechanism of Action

Target of Action

Indole derivatives, which include 7-bromo-1-methylindolin-2-one, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, often leading to changes in cellular processes .

Pharmacokinetics

The compound is known to be a solid at room temperature, suggesting that it may have certain bioavailability characteristics .

Result of Action

Indole derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

The compound is known to be stable in an inert atmosphere at room temperature .

properties

IUPAC Name |

7-bromo-1-methyl-3H-indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTCWHCJVADLDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-(2-(1H-indol-3-yl)ethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazine-5-carboxylate](/img/structure/B2887772.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2887774.png)

![methyl 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2887777.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2887778.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B2887781.png)